molecular formula C20H26BrNO2 B4003753 N-1-adamantyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide

N-1-adamantyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide

Cat. No.: B4003753
M. Wt: 392.3 g/mol
InChI Key: HYMXJFYEZKFDPW-UHFFFAOYSA-N
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Description

N-1-adamantyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide is a useful research compound. Its molecular formula is C20H26BrNO2 and its molecular weight is 392.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.11469 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biomedical Applications

  • Synthesis of Biologically Active Aminoadamantanes

    Adamantane derivatives like N-(1-Adamantyl)acetamide are utilized in the synthesis of aminoadamantanes, which have antimicrobial and antiviral activity. These compounds are used in the treatment of influenza, herpes, and pneumonia. Additionally, 1-aminoadamantane, derived from N-(1-adamantyl)acetamide, is an active component in the drug midantane for treating Parkinson’s disease (R. Khusnutdinov et al., 2011).

  • Inhibitor of Herpes Simplex Virus

    Tromantadine, a derivative of N-1-adamantyl, shows efficacy in inhibiting herpes simplex virus replication with limited toxicity to cells. It is believed to interfere with early and late events in virus infection (Ken S. Rosenthal et al., 1982).

Chemical Synthesis and Characterization

  • Production of Amantadine Hydrochloride

    N-(1-Adamantyl)-acetamide serves as an intermediate in the synthesis of amantadine hydrochloride, an antiviral and anti-Parkinson drug. Methods for its synthesis have been developed to optimize yield and environmental friendliness (Phuong Dung Phan Thi et al., 2022).

  • Structural Characterization

    The molecular structure of N-(1-Adamantyl)acetamide has been determined, providing insights into its conformation and potential for forming hydrogen bonds, which is crucial for its chemical applications (J. Mizoguchi et al., 1997).

Advanced Material Development

  • Electroactive Polymers

    Adamantane derivatives are incorporated into electroactive polymers, showcasing properties like good solubility, thermal stability, and electrochromic stability. These polymers are useful in various industrial applications due to their mechanical and thermal properties (S. Hsiao et al., 2009).

  • Novel Adamantane-Based Ester Derivatives

    Adamantyl-based compounds, with their multi-dimensional values in drug design, have been synthesized and characterized for applications in treating neurological conditions and type-2 diabetes. These compounds also exhibit significant antioxidant and anti-inflammatory activities (C. S. Chidan Kumar et al., 2015).

Analytical Applications

  • Brompheniramine as a UV Probe: Brompheniramine, an antihistamine drug, has been used as a UV probe for capillary electrophoresis of adamantane drugs like memantine and amantadine, demonstrating the utility of adamantane derivatives in analytical chemistry (Pornpan Prapatpong et al., 2017).

Properties

IUPAC Name

N-(1-adamantyl)-2-(4-bromo-3,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BrNO2/c1-12-3-17(4-13(2)19(12)21)24-11-18(23)22-20-8-14-5-15(9-20)7-16(6-14)10-20/h3-4,14-16H,5-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMXJFYEZKFDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.